molecular formula C19H24N4O2S B2985697 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-32-2

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2985697
CAS No.: 898346-32-2
M. Wt: 372.49
InChI Key: KMBVCSZRFGRTRK-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with a molecular formula of C19H24N4O2S. This compound features a thiazole ring fused with a triazole ring, and it is substituted with an ethyl group, a morpholino group, and an ethylphenyl group. The presence of these functional groups and heterocyclic rings makes it a compound of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole and triazole rings, followed by their fusion and subsequent substitution reactions to introduce the ethyl, ethylphenyl, and morpholino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the heterocyclic rings.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol include other thiazole and triazole derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Biological Activity

2-Ethyl-5-((4-ethylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazole derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole and triazole rings within its structure are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Chemical Formula : C17H22N4OS
Molecular Weight : 342.45 g/mol

This compound features a thiazole ring fused with a triazole moiety and is substituted with a morpholino group and an ethylphenyl group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. In studies evaluating related compounds, thiazole derivatives were found to be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

Thiazole-containing compounds have been extensively studied for their anticancer properties. A review highlighted that certain thiazole derivatives showed potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that the presence of electron-donating groups on the phenyl ring significantly enhances anticancer activity . In vitro studies on similar compounds revealed IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat cells .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Compounds with a triazole moiety are known to inhibit various enzymes involved in cellular processes. This inhibition can lead to disrupted cellular signaling pathways critical for cell survival and proliferation.
  • Receptor Modulation : The morpholino group may facilitate interactions with specific receptors or proteins involved in disease mechanisms.
  • Cell Cycle Arrest : Some studies suggest that thiazole derivatives can induce cell cycle arrest in cancer cells, preventing them from proliferating.

Case Studies

Several case studies have documented the biological effects of thiazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had MIC values significantly lower than conventional antibiotics .
  • Cytotoxicity Against Cancer Cells : Another investigation focused on a related thiazole derivative's effect on human breast cancer cells (MCF7). The compound exhibited an IC50 value of 0.5 μM after 48 hours of treatment, indicating strong cytotoxic potential .

Properties

IUPAC Name

2-ethyl-5-[(4-ethylphenyl)-morpholin-4-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-13-5-7-14(8-6-13)16(22-9-11-25-12-10-22)17-18(24)23-19(26-17)20-15(4-2)21-23/h5-8,16,24H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBVCSZRFGRTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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